Piperdial Piperdial Piperdial belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperdial is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperdial is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperdial can be found in mushrooms. This makes piperdial a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 100288-36-6
VCID: VC20803109
InChI: InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1
SMILES: CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

Piperdial

CAS No.: 100288-36-6

Cat. No.: VC20803109

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Piperdial - 100288-36-6

Specification

Description Piperdial belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperdial is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperdial is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperdial can be found in mushrooms. This makes piperdial a potential biomarker for the consumption of this food product.
CAS No. 100288-36-6
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name (3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde
Standard InChI InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1
Standard InChI Key XXMVNOYKYOCDTD-OMRNGCIESA-N
Isomeric SMILES C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O
SMILES CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O
Canonical SMILES CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator